1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that features a combination of phenoxy, piperazine, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The synthesis begins with the preparation of the phenoxy intermediate. This is achieved by reacting 4-tert-butylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy derivative.
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Piperazine Derivative Formation: : The next step involves the synthesis of the piperazine derivative. This is done by reacting 5-chloro-2-methylphenylamine with piperazine in the presence of a suitable catalyst.
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Coupling Reaction: : The phenoxy intermediate is then coupled with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
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Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the phenoxy group to a phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell signaling pathways and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride: Similar structure but lacks the chlorine atom, which may affect its binding affinity and activity.
1-(4-(Tert-butyl)phenoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride: Similar structure with a different position of the chlorine atom, potentially altering its pharmacological profile.
Uniqueness
1-(4-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is unique due to the specific positioning of the tert-butyl, phenoxy, and piperazine groups, as well as the presence of the chlorine atom
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.ClH/c1-18-5-8-20(25)15-23(18)27-13-11-26(12-14-27)16-21(28)17-29-22-9-6-19(7-10-22)24(2,3)4;/h5-10,15,21,28H,11-14,16-17H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLTDAOQTWPEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(C)(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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